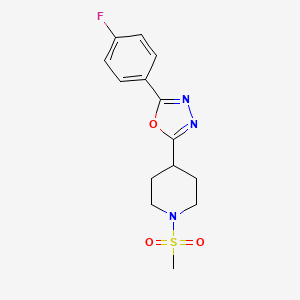

2-(4-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Description

2-(4-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a sulfone-containing 1,3,4-oxadiazole derivative with demonstrated potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight. Its mechanism involves:

- Inhibition of extracellular polysaccharide (EPS) biosynthesis by suppressing genes like gumB (94.88% inhibition), gumG (68.14%), and gumM (86.76%) at 20 μg/mL .

- Enhancement of plant defense responses, including increased superoxide dismutase (SOD) and peroxidase (POD) activities, reduced lipid peroxidation (MDA content), and preservation of chlorophyll levels under pathogen stress .

- Superior efficacy to commercial agents bismerthiazole (EC₅₀ = 92.61 μg/mL) and thiodiazole copper (EC₅₀ = 121.82 μg/mL), with an EC₅₀ of 9.89 μg/mL against Xoo .

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3S/c1-22(19,20)18-8-6-11(7-9-18)14-17-16-13(21-14)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHLATULYUYESZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a fluorophenyl group , a piperidine ring , and an oxadiazole core . These structural components contribute to its pharmacological properties.

Molecular Formula

- Molecular Formula : C15H18FN3O2S

- Molecular Weight : 321.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes and receptors involved in various biological pathways. The presence of the fluorine atom enhances its lipophilicity and receptor binding affinity compared to similar compounds without fluorine substitutions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this oxadiazole demonstrated strong bactericidal effects against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicated that it can induce apoptosis in certain cancer cells while exhibiting low toxicity towards normal cells .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives, including the target compound:

- Antitumor Activity : A study reported that oxadiazole derivatives displayed potent antitumor effects in hepatocellular carcinoma models. The mechanism involved the modulation of mitochondrial homeostasis through agonism of human caseinolytic protease P (HsClpP) .

- Antimicrobial Efficacy : Another study highlighted that 2,5-disubstituted oxadiazoles showed significant antimicrobial activity against various pathogens, with IC50 values indicating effective inhibition at low concentrations .

Research Findings Table

Comparison with Similar Compounds

Substituent Effects on the 1,3,4-Oxadiazole Ring

The 2- and 5-position substituents on the 1,3,4-oxadiazole core critically influence bioactivity:

Key Observations :

- Phenoxymethyl substituents (as in 5I-1) enhance flexibility and hydrogen-bonding capacity, leading to 10–20x higher potency than the target compound .

- Piperidine sulfonyl groups (in the target compound) improve solubility and target binding but may reduce antibacterial efficacy compared to smaller substituents like phenoxymethyl.

Role of Sulfonyl and Piperidine Moieties

- Methylsulfonyl Group : Enhances electron-withdrawing effects, stabilizing the oxadiazole ring and improving interactions with bacterial enzymes .

- Piperidine Ring : Contributes to membrane permeability and pharmacokinetics. Derivatives like 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazoles show broad-spectrum antibacterial activity but require higher doses (EC₅₀ ~15–30 μg/mL) .

Comparison with Commercial Agents

Advantages of the Target Compound :

- Lower environmental toxicity than copper-based agents.

- Dual action (direct antibacterial + plant immunity induction) unlike bismerthiazole .

Q & A

Q. Advanced Structure-Activity Relationship (SAR) :

- 2-Position : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance activity by reducing electron density on the oxadiazole ring, improving membrane penetration. Substituents like phenoxymethyl (sp³-hybridized) increase flexibility, enhancing binding to bacterial targets .

- 5-Position : Piperidine sulfone groups improve metabolic stability and hydrogen-bond interactions with bacterial enzymes (e.g., Xanthomonas oryzae EPS synthase) .

- Key Data : In Table 4 of , 2-(4-fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole showed MIC values of 0.45 μg/mL against X. oryzae, outperforming non-sulfone analogs.

How should researchers reconcile discrepancies in bioactivity data across studies?

Q. Data Contradiction Analysis :

- Control Standardization : Ensure consistent use of positive controls (e.g., streptomycin for bacterial assays) and solvent systems (DMSO concentration ≤1%) .

- Strain Variability : Account for differences in bacterial strains (e.g., X. oryzae vs. R. solanacearum) by cross-referencing inhibition rates in parallel assays .

- Dosage Metrics : Normalize activity data to molar concentrations (not just μg/mL) to account for molecular weight differences between analogs .

What strategies optimize metabolic stability for in vivo applications?

Q. Advanced Preclinical Optimization :

- Sulfone Incorporation : The methylsulfonyl group on piperidine reduces oxidative metabolism by cytochrome P450 enzymes .

- LogP Adjustment : Introduce polar substituents (e.g., methoxy groups) to lower LogP values, improving aqueous solubility and pharmacokinetics .

- Pro-drug Approaches : Mask polar groups (e.g., as acetylated derivatives) to enhance oral bioavailability .

Which analytical techniques are critical for structural validation?

Q. Methodological Characterization :

- IR Spectroscopy : Confirm sulfone (SO₂) stretching vibrations at 1300–1150 cm⁻¹ .

- ¹H/¹³C NMR : Identify piperidine protons (δ 2.5–3.5 ppm) and fluorophenyl aromatic signals (δ 7.0–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 378.0952 for C₁₉H₂₁FN₃O₃S) .

What challenges arise when introducing the methylsulfonyl-piperidine moiety?

Q. Advanced Synthetic Challenges :

- Regioselectivity : Sulfonylation of piperidine may produce N- or O-sulfonylated byproducts. Use bulky bases (e.g., DBU) to favor N-sulfonylation .

- Purification : Residual methanesulfonic acid requires neutralization with NaHCO₃ before extraction .

What in vitro models are recommended for antibacterial testing?

Q. Biological Evaluation Protocols :

- Minimum Inhibitory Concentration (MIC) : Broth microdilution assays against Gram-negative (X. oryzae) and Gram-positive (Staphylococcus aureus) pathogens .

- EPS Inhibition : Quantify extracellular polysaccharide (EPS) reduction in X. oryzae biofilms using Congo red binding assays .

How can computational methods guide derivative design?

Q. Advanced Modeling Approaches :

- CoMSIA 3D-QSAR : Predict bioactivity by aligning substituent electrostatic/hydrophobic fields with bacterial target pockets (e.g., X. oryzae membrane proteins) .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (≥50 ns trajectories) to prioritize derivatives with high conformational rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.